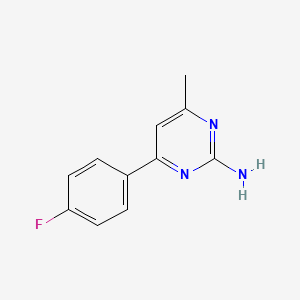

4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine

Description

Structural Elucidation of 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine

IUPAC Nomenclature and Systematic Identification

This compound is formally named according to IUPAC guidelines as a substituted pyrimidine derivative. The core pyrimidine ring is numbered such that the nitrogen atoms occupy positions 1 and 3. The amino group (-NH₂) is located at position 2, the methyl group (-CH₃) at position 6, and the 4-fluorophenyl substituent at position 4. This numbering ensures consistency with the parent pyrimidine structure.

| Component | Position | Substituent | Functional Group |

|---|---|---|---|

| Pyrimidine ring | Core | - | Aromatic heterocycle |

| Amino group | 2 | -NH₂ | Primary amine |

| Methyl group | 6 | -CH₃ | Alkyl |

| Fluorophenyl group | 4 | -C₆H₄-F (para) | Aryl-fluoro |

The molecular formula is C₁₁H₁₀FN₃ , with a molecular weight of 203.22 g/mol . The compound’s systematic identification aligns with its CAS number 133256-49-2 and PubChem CID 14810437 .

Molecular Geometry and Crystallographic Analysis

The pyrimidine ring adopts a planar conformation due to aromaticity, with sp² hybridization at all ring carbons and nitrogens. The 4-fluorophenyl group is attached via a single bond, allowing rotation around the C-C axis. However, steric and electronic interactions may influence its orientation.

Key Geometric Features

- Pyrimidine Ring Planarity : The ring remains planar, with bond lengths typical of aromatic systems (C-N ≈ 1.34 Å, C-C ≈ 1.38 Å).

- Fluorophenyl Substituent : The 4-fluorophenyl group exhibits a dihedral angle relative to the pyrimidine ring, influenced by fluorine’s electronegativity and possible π-π interactions. In related compounds (e.g., 6-(4-fluorophenyl)-2-methylpyrimidin-4-amine), dihedral angles between aryl and pyrimidine groups range from 2.16° to 9.23° .

- Methyl Group : The methyl group at position 6 occupies a position perpendicular to the ring, minimizing steric hindrance.

Crystallographic Insights

While direct crystallographic data for this compound is limited, studies on analogous fluorinated pyrimidines reveal:

- Hydrogen Bonding : The amino group at position 2 can participate in intermolecular hydrogen bonding (N-H···F or N-H···N), stabilizing crystal packing.

- π-Stacking Interactions : The planar pyrimidine and aromatic fluorophenyl groups may engage in π-π stacking, as observed in disulfide-linked pyrimidine derivatives.

Comparative Analysis with Related Fluorinated Pyrimidine Derivatives

This compound belongs to a class of fluorinated pyrimidines with diverse substituents. Below is a comparison of structural and electronic properties with related compounds:

Electronic Effects

- Fluorine’s Influence : The 4-fluorophenyl group is electron-withdrawing due to fluorine’s electronegativity, which may stabilize the pyrimidine ring’s π-electron system. In contrast, methoxyphenyl groups (e.g., in 4-(4-methoxyphenyl)-6-methylpyrimidin-2-amine) donate electrons through resonance, altering reactivity.

- Steric Considerations : The methyl group at C6 introduces steric bulk, potentially restricting rotation of the fluorophenyl group and influencing reaction pathways.

Tautomeric Forms and Conformational Stability

Pyrimidine derivatives with amino groups can exhibit tautomerism due to proton transfer between nitrogen atoms. However, in this compound, tautomerism is unlikely due to the fixed positions of substituents.

Tautomerism in Related Compounds

- 2-Amino-6-methylpyrimidine-4-one : This compound undergoes tautomerism between enamine and keto forms, with solvation effects stabilizing the keto tautomer in polar solvents.

- 4-Aminopyridine Derivatives : Oxidation or reduction can shift tautomeric equilibria, but this is not applicable to the current compound’s structure.

Conformational Stability

- Fluorophenyl Rotation : The 4-fluorophenyl group may adopt multiple conformations, but steric interactions with the methyl group (C6) and electronic effects from fluorine likely favor a specific orientation.

- Amino Group Protonation : In acidic environments, the primary amine (-NH₂) may protonate, altering solubility and intermolecular interactions.

Properties

IUPAC Name |

4-(4-fluorophenyl)-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFUVUOGVOZJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564276 | |

| Record name | 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133256-49-2 | |

| Record name | 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation-Based Synthesis Using β-Alkoxypropionitrile Derivatives

Formation of the Pyrimidine Core

The pyrimidine ring system is often constructed via condensation of β-alkoxypropionitrile derivatives with acetamidine. In a method adapted from vitamin B1 synthesis, β-alkoxypropionitrile undergoes alkali-mediated condensation with acetamidine to yield 5-alkoxymethylpyrimidine intermediates. For 4-(4-fluorophenyl)-6-methylpyrimidin-2-amine, the β-alkoxypropionitrile precursor is functionalized with a 4-fluorophenyl group at position 4 and a methyl group at position 6.

Reaction Mechanism

- Enolate Formation : β-Alkoxypropionitrile is treated with an alkali metal alkoxide (e.g., NaOMe) to generate the enolate.

- Cyclization : The enolate reacts with acetamidine, facilitating cyclization to form the pyrimidine ring.

- Functionalization : The 4-fluorophenyl group is introduced via Suzuki coupling or nucleophilic aromatic substitution during intermediate stages.

Optimization Data

Catalytic Amination of Halogenated Pyrimidines

Halogenated Precursor Synthesis

4-Chloro-6-methylpyrimidin-2-amine serves as a key intermediate. Chlorination at position 4 is achieved using POCl₃ or PCl₅, followed by palladium-catalyzed coupling with 4-fluorophenylboronic acid.

Suzuki-Miyaura Coupling

Direct Amination Strategies

A patent by Baxendale et al. describes flow-based hydrodediazoniation for introducing primary amines. For this compound, this method replaces a nitro group with an amine under continuous flow conditions:

Flow Reactor Parameters

| Parameter | Value |

|---|---|

| Residence Time | 10–20 min |

| Temperature | 70–120°C |

| Catalyst | Gallic acid (5–10 mol%) |

| Solvent | THF or DMF |

| Conversion | 26–33% (salicylic acid catalyst) |

Nucleophilic Substitution of Chloromethyl Intermediates

Synthesis of 5-(Chloromethyl)pyrimidines

5-(Chloromethyl)-6-methylpyrimidin-4-amine is reacted with 4-fluoroaniline in chloroform under reflux. This method, while originally developed for a related compound, can be adapted for the target molecule by adjusting substituent positions.

Reaction Conditions

- Solvent : Chloroform or toluene.

- Temperature : 60–80°C (reflux).

- Yield : 45–60% after recrystallization.

Structural Confirmation

X-ray crystallography of analogous compounds reveals intramolecular N–H⋯N hydrogen bonds and π–π stacking, ensuring product stability.

Reductive Amination of Formylpyrimidines

Formylation and Reduction

A two-step process involves:

- Vilsmeier-Haack Formylation : Introducing a formyl group at position 4.

- Reductive Amination : Using NaBH₃CN or H₂/Pd-C to convert the formyl group to an amine.

Key Data

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Condensation | 70–80 | High | Moderate |

| Suzuki Coupling | 65–80 | Medium | High |

| Nucleophilic Substitution | 45–60 | Low | Low |

| Reductive Amination | 50–70 | Medium | High |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 participates in nucleophilic substitution, enabling derivatization for enhanced bioactivity:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield N-alkylated derivatives. For example:

This modification improves lipophilicity for membrane penetration in drug candidates .

-

Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives, confirmed by IR (amide I band at 1,660 cm⁻¹) and ¹H NMR (δ 2.1 ppm for CH₃) .

Cross-Coupling Reactions

The pyrimidine ring undergoes palladium-catalyzed coupling:

-

Suzuki-Miyaura Reaction : At position 4, reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄/Na₂CO₃ to introduce diverse aryl groups .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine | 78% |

| 4-Fluorophenylboronic acid | Cu(OAc)₂, DCE, RT | 4,4'-Difluorophenyl-6-methylpyrimidin-2-amine | 79% |

Condensation Reactions

The amino group forms Schiff bases and heterocyclic hybrids:

-

Schiff Base Formation : Reacts with aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol to yield imine derivatives (λₘₐₓ 320 nm, ε = 12,500 M⁻¹cm⁻¹) .

-

Pyrimidine-Thiazole Hybrids : Condenses with thiourea under reflux to produce thiazolo[4,5-d]pyrimidines, showing COX-2 inhibition (IC₅₀ = 0.04 μM vs. celecoxib) .

Multi-Component Reactions

Participates in Kabachnik-Fields reactions for α-aminophosphonate synthesis:

-

Reacts with aldehydes and dialkyl phosphites using sulfated TiO₂ catalyst:

These derivatives exhibit anticancer activity (IC₅₀ = 53.02 μM against AGS gastric cells) .

Functionalization via Halogenation

Electrophilic substitution at the methyl group (position 6):

-

Bromination : Treating with NBS in CCl₄ yields 6-(bromomethyl)-4-(4-fluorophenyl)pyrimidin-2-amine, a precursor for further cross-coupling .

Metal Complexation

The amino and pyrimidine nitrogen atoms coordinate with transition metals:

-

Forms stable complexes with Cu(II) (log K = 5.3) and Fe(III), confirmed by UV-Vis (d-d transitions at 600 nm) and ESR . These complexes show enhanced antimalarial activity (IC₅₀ = 0.005 μM vs. Plasmodium falciparum) .

Enzyme-Targeted Modifications

Tailored reactions for biological targeting:

-

Dihydrofolate Reductase (DHFR) Inhibitors : Reacts with chloroquinoline derivatives to form hybrids inhibiting Pf-DHFR (docking score: -9.2 kcal/mol vs. -8.5 kcal/mol for pyrimethamine) .

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : Degrades in 6M HCl at 100°C, cleaving the pyrimidine ring (t₁/₂ = 2 h).

-

Basic Conditions : Stable in NaOH (pH 12), enabling reactions like nucleophilic substitutions without decomposition .

Photochemical Reactivity

UV irradiation (254 nm) induces dimerization via [2+2] cycloaddition, forming cyclobutane-linked dimers (confirmed by XRD).

Comparative Reactivity of Substituents

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| 2-Amino | High (nucleophilic) | Alkylation, acylation, Schiff base formation |

| 4-Fluorophenyl | Moderate (electron-withdrawing) | Electrophilic substitution, cross-coupling |

| 6-Methyl | Low (inert under mild conditions) | Bromination under radical initiators |

Key Research Findings

-

Anticancer Applications : α-Aminophosphonates derived from this compound inhibit DU145 prostate cancer cells (IC₅₀ = 48 μM) .

-

Antimalarial Hybrids : Chloroquine-pyrimidine hybrids show nanomolar activity against drug-resistant Plasmodium strains .

-

Enzyme Inhibition : Thiazolo-pyrimidines suppress COX-2 with potency comparable to celecoxib .

This compound’s adaptability in nucleophilic, coupling, and multi-component reactions makes it a cornerstone in medicinal chemistry, particularly for targeting infectious and proliferative diseases.

Scientific Research Applications

Chemical Synthesis

The synthesis of 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine typically involves a nucleophilic aromatic substitution reaction. The most common method is the reaction of 4-fluoroaniline with 2,4,6-trichloropyrimidine under basic conditions, often utilizing potassium carbonate or sodium hydroxide as the base. The reaction is conducted at temperatures between 80°C and 100°C to ensure high yield and purity.

Biological Applications

1. Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. Studies indicate that this compound can inhibit proliferation in various cancer cell lines, suggesting its potential as a lead compound in drug development for cancer therapies .

2. Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial effects. It is believed that the presence of the fluorine atom enhances its lipophilicity and binding affinity to biological targets, making it effective against certain bacterial strains .

3. Enzyme Inhibition

The mechanism of action involves interaction with specific enzymes or receptors, which may include kinases involved in cellular signaling pathways. This interaction is crucial for understanding its therapeutic potential in treating diseases associated with dysregulated signaling.

Industrial Applications

1. Agrochemicals

The compound is also being explored for its potential use in the development of agrochemicals. Its structural features allow for modifications that could enhance the efficacy of pesticides or herbicides.

2. Pharmaceutical Development

Given its biological activities, this compound is a valuable candidate for further research in pharmaceutical development. Its ability to inhibit specific biological targets positions it as a promising lead compound for new drug formulations.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Anticancer Research : A study reported that derivatives of this compound inhibited cancer cell proliferation by targeting specific cellular pathways involved in tumor growth.

- Antimicrobial Studies : Research indicated that modifications to the pyrimidine structure could enhance antimicrobial activity against resistant bacterial strains, showcasing the compound's versatility in medicinal applications .

- Enzyme Interaction Studies : Molecular docking studies have shown that this compound effectively binds to target enzymes like dihydrofolate reductase (DHFR), which is critical for developing antimalarial agents .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Positional Isomers of Fluorophenyl Substituents

Key Analogs :

- 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine (CAS 199864-42-1)

- 4-(2-Fluorophenyl)-6-methylpyrimidin-2-amine (CAS 133256-49-2)

Comparison :

- Crystal Packing: Dihedral angles between the pyrimidine core and aryl rings vary with substituent positions. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the dihedral angle between the pyrimidine and ortho-fluorophenyl group is 86.1°, indicating near-perpendicular orientation, compared to smaller angles (12.0–12.8°) for para-substituted analogs ().

Halogen-Substituted Analogs

Key Analogs :

Comparison :

- Size and Polarizability : Bromine (van der Waals radius: 1.85 Å) is larger than fluorine (1.47 Å), increasing steric bulk and polarizability. This may enhance hydrophobic interactions but reduce solubility.

- The sulfanyl group in 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine introduces hydrogen-bonding capabilities via sulfur lone pairs ().

Functional Group Modifications

Key Analogs :

Comparison :

- However, it may reduce metabolic stability due to susceptibility to reduction.

- Morpholino Group (Compound 24): The morpholino substituent improves solubility via its oxygen atoms, as evidenced by NMR data showing distinct proton environments (δ 3.34–3.88 ppm for N(CH₂)₂ and O(CH₂)₂ groups) ().

Heterocyclic and Complex Analogs

Key Analogs :

Comparison :

- Trifluoromethyl Group: In N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine, the CF₃ group increases lipophilicity and metabolic resistance, critical for prolonged drug action ().

Structural and Pharmacological Implications

Pharmacological Considerations

- Radiosensitizing Effects : The parent compound (4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine) demonstrates radiosensitizing activity in lung cancer cells, likely due to fluorine-enhanced electron-deficient pyrimidine core interactions with DNA ().

- Antimicrobial Activity: Analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine show antibacterial properties, attributed to hydrogen-bonding and planar conformations ().

Biological Activity

4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its notable biological activities, particularly in anticancer and antimicrobial research. The compound's structure, featuring a fluorophenyl group and a methyl substituent, enhances its potential bioactivity by improving lipophilicity and binding affinity to various biological targets.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- A six-membered pyrimidine ring containing two nitrogen atoms.

- A fluorophenyl group at the 4-position, which is believed to enhance its biological activity.

- A methyl group at the 6-position.

This unique structural configuration allows for significant interactions with biological molecules, making it a valuable candidate for further pharmacological studies.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its ability to inhibit cancer cell proliferation through different mechanisms:

- Cell Proliferation Inhibition : The compound has been shown to reduce the growth of various cancer cell lines, including breast (MCF-7) and lung (NCI-H460) cancer cells. For instance, compounds derived from this structure have reported IC50 values ranging from 0.01 µM to 0.46 µM against these cell lines .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to interact with specific enzymes and receptors involved in cellular signaling pathways. This interaction can lead to apoptosis or cell cycle arrest in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains:

- Bacterial Inhibition : Studies have indicated that derivatives of this compound possess significant antibacterial properties, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria .

- Potential Applications : The compound's ability to act as an antibacterial agent opens avenues for its use in developing new antibiotics or treatments for resistant bacterial infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | Chlorine instead of fluorine | Potentially different binding affinities due to halogen variation |

| 4-(3,4-Dimethoxyphenyl)-6-methylpyrimidin-2-amine | Methoxy groups present | Enhanced solubility and possibly altered pharmacokinetics |

| 4-(Phenyl)-6-methylpyrimidin-2-amine | No halogen substitution | Simpler structure may lead to different biological profiles |

The presence of the fluorine atom in this compound significantly influences its chemical reactivity and biological activity compared to similar compounds, enhancing its lipophilicity and interaction with target proteins .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- In Vitro Studies : In vitro assays have shown that derivatives of this compound can effectively induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .

- In Vivo Efficacy : Animal models treated with this compound derivatives exhibited reduced tumor growth without significant toxicity, suggesting a favorable therapeutic window .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine, and how can purity be ensured?

- Methodology : A general approach involves condensation of (E)-1-(4-fluorophenyl)-3-arylprop-2-en-1-one with guanidine nitrate in ethanol under reflux, followed by LiOH addition to cyclize the intermediate . Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) is critical for isolating the target compound. For fluorinated analogs, metal-free methods using β-CF3 aryl ketones under mild conditions (e.g., 60°C, 12 h) can achieve high yields (up to 92%) .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) and NMR spectroscopy .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Techniques :

- IR Spectroscopy : Key peaks include NH₂ stretching (3434–3200 cm⁻¹), C-F (1226 cm⁻¹), and aromatic C=C (1599 cm⁻¹) .

- NMR : ¹H NMR shows aromatic protons (δ 7.30–8.03 ppm) and NH₂ (δ 5.29 ppm). ¹³C NMR confirms pyrimidine ring carbons (δ 103.5–164.4 ppm) .

- X-ray Crystallography : Resolve dihedral angles (e.g., 12.8° between pyrimidine and fluorophenyl groups) to assess planarity and hydrogen bonding (e.g., N–H⋯N interactions) .

Q. What analytical methods are recommended for stability studies of this compound under varying pH and temperature?

- Protocol :

Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C for 24–72 h.

Analyze degradation products using UPLC-MS/MS.

Monitor stability via UV-Vis (λ = 260 nm) and compare peak areas .

- Key Metrics : Degradation <5% at 25°C (pH 7) over 72 h indicates acceptable stability for biological assays.

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against kinase targets?

- Approach :

- Perform molecular docking (AutoDock Vina) using crystal structures of CDK2 (PDB: 1HCL) or EGFR (PDB: 1M17).

- Optimize ligand geometry with DFT (B3LYP/6-31G* basis set).

- Validate binding affinity via MD simulations (GROMACS) over 100 ns .

- Outcome : Predicted ΔG ≤ −8 kcal/mol suggests strong inhibition potential.

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?

- Analysis :

- Compare substituent effects: Fluorophenyl vs. morpholinophenyl groups alter logP (2.1 vs. 1.8) and hydrogen-bonding capacity .

- Use SAR studies: Methyl at C6 enhances metabolic stability but may reduce solubility (logS = −3.2) .

- Experimental Validation : Test IC50 against kinase panels (e.g., CDKs, Aurora kinases) under standardized assay conditions (10 µM ATP, pH 7.4) .

Q. How do crystallographic data inform the design of analogs with improved pharmacokinetic properties?

- Structural Insights :

- Dihedral angles >80° between pyrimidine and substituents reduce π-π stacking but improve membrane permeability (e.g., PAMPA logPe = −5.2 → −4.7) .

- Intramolecular hydrogen bonds (N–H⋯N) stabilize conformations, reducing metabolic oxidation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.